molecular formula C9H13F3N2O2 B1478324 Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone CAS No. 1838897-63-4

Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone

Cat. No. B1478324
CAS RN: 1838897-63-4
M. Wt: 238.21 g/mol
InChI Key: WNYBACQPELCSDY-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone is a compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of a fluorinated derivative of sigma-1 receptor modulator E1R involved the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which transformed into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . The catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with the elimination of the hydroxy group, leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .


Molecular Structure Analysis

The molecular structure of Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone is characterized by a molecular formula of C10H15F3N2O2 and a molecular weight of 252.23 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . The catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with the elimination of the hydroxy group .

Scientific Research Applications

Pharmacokinetics and Metabolism

The compound has been studied for its pharmacokinetics and metabolism. Sharma et al. (2012) investigated the disposition of a dipeptidyl peptidase IV inhibitor structurally related to Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone in rats, dogs, and humans. The study highlighted the compound's metabolism and renal clearance, noting major routes of metabolism including hydroxylation and N-dealkylation, among others. The findings are significant for understanding the pharmacological behavior of similar compounds in the body (Sharma et al., 2012).

Synthesis and Characterization

Singh et al. (2016) reported the synthesis and characterization of organotin(IV) complexes derived from a compound structurally similar to Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone. The study provides insights into the ligands' coordination with organotin(IV) atom, showing potential drug applications due to improved antibacterial activities of these complexes (Singh et al., 2016).

Antimicrobial and Antitubercular Activities

Chandrashekaraiah et al. (2014) synthesized and evaluated a series of analogs for antimicrobial and antitubercular activities. The study showcased the potential of these compounds in designing further active compounds for therapeutic applications, noting the importance of the azetidinone structure in biological activities (Chandrashekaraiah et al., 2014).

Antibacterial Activity

Vashi et al. (2004) prepared a series of azetidinone derivatives and evaluated their antibacterial activity. The compounds showed significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli, indicating the potential of azetidinone derivatives in antibacterial therapy (Vashi et al., 2004).

properties

IUPAC Name

azetidin-3-yl-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O2/c10-9(11,12)8(16)1-2-14(5-8)7(15)6-3-13-4-6/h6,13,16H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYBACQPELCSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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